O-tert-Butyldimethylsilyl Isopentanol-d4
Description
O-tert-Butyldimethylsilyl Isopentanol-d4 is a deuterated, silyl-protected alcohol derivative. The tert-butyldimethylsilyl (TBS) group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its stability under basic and mildly acidic conditions . The compound’s structure combines the steric bulk of the TBS group with the branched hydrocarbon chain of isopentanol, offering unique solubility and reactivity profiles compared to non-deuterated or non-silylated analogs.
Properties
Molecular Formula |
C₁₁H₂₂D₄OSi |
|---|---|
Molecular Weight |
206.43 |
Synonyms |
(1,1-Dimethylethyl)dimethyl(3-methylbutoxy)silane-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Silyl-Protected Compounds
Structural and Functional Analogues
a) 3',5'-Bis-(O-tert-Butyldimethylsilyl)-2'-Deoxyuridine Derivatives
Key Differences :
- Backbone: Unlike O-tert-butyldimethylsilyl isopentanol-d4, these nucleoside derivatives feature a silyl-protected ribose sugar linked to a uracil base .
- Synthesis: The bis-silylation of deoxyuridine involves sequential protection steps using tert-butyldimethylsilyl chloride, often requiring catalysts like PdCl₂(MeCN)₂ and Bu₃SnCH=CH₂ for functionalization . In contrast, isopentanol-d4 silylation likely follows simpler mono-protection protocols.
- Stability: Both compounds exhibit resistance to nucleophilic attack, but the nucleoside derivatives undergo selective deprotection under acidic conditions (e.g., methanolic phosphomolybdic acid), whereas isopentanol-d4 derivatives may require harsher fluoridolysis .
Analytical Data Comparison :
b) TBS-Protected Altritol Nucleosides
Key Differences :
- Application: TBS-protected altritol nucleosides are designed for antisense oligonucleotide therapeutics, leveraging altritol’s hexitol backbone for nuclease resistance . Isopentanol-d4 derivatives lack this biological targeting.
- Stereochemical Complexity: Altritol derivatives require precise stereochemical control during synthesis, whereas isopentanol-d4’s linear chain simplifies regioselectivity .
Stability and Deprotection Kinetics
- Acid Sensitivity: The TBS group in isopentanol-d4 is stable under weakly acidic conditions but cleaved by tetrabutylammonium fluoride (TBAF). Similar deprotection is observed in nucleoside analogs, though persilylated nucleosides require regioselective methods (e.g., methanolic phosphomolybdic acid) for partial deprotection .
- Thermal Stability: Silyl ethers like O-TBS isopentanol-d4 generally decompose above 200°C, comparable to TBS-protected deoxyuridine derivatives .
Spectroscopic and Analytical Profiles
- NMR: Deuterium in isopentanol-d4 would simplify ¹H NMR spectra by suppressing signals from deuterated positions, akin to deuterated solvents.
- GC-MS: TBS-protected compounds typically show characteristic fragmentation patterns, such as loss of tert-butyldimethylsilanol (MW 132) . This aligns with GC-MS methodologies used for silylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
